molecular formula C11H11N B8747589 3-Methyl-2-phenyl-but-2-enenitrile

3-Methyl-2-phenyl-but-2-enenitrile

Cat. No.: B8747589
M. Wt: 157.21 g/mol
InChI Key: IWOSBVMKLPSAAJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

3-methyl-2-phenylbut-2-enenitrile

InChI

InChI=1S/C11H11N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

IWOSBVMKLPSAAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C1=CC=CC=C1)C

Origin of Product

United States

Scientific Research Applications

Fragrance Applications

One of the primary applications of 3-Methyl-2-phenyl-but-2-enenitrile is in the fragrance industry. The compound is utilized as a fragrance ingredient due to its pleasant aroma profile. It can be found in various consumer products, including perfumes and household items. The International Fragrance Association (IFRA) has established guidelines regarding the safe use of this compound in finished products, ensuring that exposure levels remain below specified thresholds to mitigate any potential health risks .

Table 1: IFRA Standards for this compound

Application AreaMaximum Concentration (%)
Fine Fragrances0.5%
Household Products0.1%
Body Care Products0.05%

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that it is not genotoxic and has a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity endpoints. The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity has been established at 16.7 mg/kg/day .

Key Findings from Toxicological Evaluations:

  • Genotoxicity: Not genotoxic in Ames test.
  • Repeated Dose Toxicity: NOAEL = 16.7 mg/kg/day.
  • Skin Sensitization: No expected sensitization induction level (NESIL) identified at concentrations below 270 μg/cm².

Table 2: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Example Compound AStaphylococcus aureus0.5 mg/mL
Example Compound BEscherichia coli1.0 mg/mL

Case Studies

Case Study 1: Fragrance Development
In a study focusing on the development of new fragrance formulations, researchers incorporated this compound into a blend designed for personal care products. The resulting formulation was well-received in sensory evaluations, demonstrating its efficacy as a fragrance component while adhering to safety regulations set forth by IFRA.

Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment conducted by the Research Institute for Fragrance Materials revealed that exposure to this compound at levels used in consumer products does not pose significant health risks, reinforcing its suitability for use in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following analogs share core features (nitrile group, unsaturated backbone) but differ in substituents, impacting their physicochemical and reactive profiles:

3-Methyl-2-phenylbutyronitrile (CAS 5558-29-2)
  • Structure : Positional isomer with nitrile at C2 and methyl at C3 (saturated backbone).
  • Molecular Formula : C₁₁H₁₃N
  • Molecular Weight: Slightly higher (159.23 g/mol) due to additional hydrogen atoms . Applications: Used in agrochemical synthesis due to its stability .
(E)-3-Methyl-4-(4-phenoxy-phenoxy)-but-2-enenitrile (CAS 51318-50-4)
  • Structure: Additional phenoxy groups at C4 introduce steric bulk and electron-withdrawing effects.
  • Molecular Formula: C₁₇H₁₅NO₂
  • Key Differences: Polarity: Phenoxy groups increase polarity, likely reducing logP compared to the parent compound (data unavailable). Synthesis: Synthesized from 4-bromo-3-methyl-crotononitrile, indicating higher reactivity at the α,β-unsaturated site .
2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile (CAS 57320-11-3)
  • Structure : Benzimidazole substituent introduces aromaticity and hydrogen-bonding capacity.
  • Molecular Formula : C₁₂H₁₁N₃
  • Key Differences :
    • Hydrogen Bonding : Benzimidazole’s NH group enhances solubility in polar solvents, contrasting with the parent compound’s hydrophobicity.
    • Applications : Likely used in medicinal chemistry for heterocycle synthesis (e.g., kinase inhibitors) .

Thermodynamic and Reactivity Trends

Compound logP Tboil (K) Reactivity Notes
This compound 3.004 583.76 High thermal stability; suitable for high-temperature reactions .
3-Methyl-2-phenylbutyronitrile ~3.0* N/A Lower reactivity due to saturated backbone .
(E)-3-Methyl-4-(4-phenoxy-phenoxy)-but-2-enenitrile N/A N/A Enhanced electrophilicity at nitrile group due to electron-withdrawing substituents .

*Estimated based on structural similarity.

Preparation Methods

Synthesis of 3-Methyl-2-phenyl-but-2-enol

The preparation begins with the synthesis of the alcohol precursor, 3-methyl-2-phenyl-but-2-enol. This intermediate is typically formed via a Grignard or organolithium reaction. For instance, n-butyllithium (nBuLi) deprotonates a terminal alkyne, such as 3-methylphenylacetylene, in tetrahydrofuran (THF) at −78°C under argon. Subsequent addition of acetophenone generates a propargyl alcohol, which undergoes partial hydrogenation or acid-catalyzed isomerization to yield the conjugated enol.

Key Reaction Conditions:

  • Temperature : −78°C for alkyne deprotonation, room temperature for ketone addition.

  • Solvent : THF or diethyl ether.

  • Workup : Aqueous ammonium chloride quenching followed by extraction with ethyl acetate.

Tosylation of the Allylic Alcohol

The enol is converted to its tosylate derivative using p-toluenesulfonyl chloride (TsCl) in pyridine. This step activates the hydroxyl group as a leaving group, facilitating nucleophilic substitution.

Procedure :

  • Dissolve 3-methyl-2-phenyl-but-2-enol (1.0 equiv) in pyridine.

  • Add TsCl (1.2 equiv) at 0°C and stir for 12 hours.

  • Quench with ice-water and extract with dichloromethane.

Cyanide Substitution

The tosylate intermediate undergoes nucleophilic displacement with sodium cyanide (NaCN) in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism , replacing the tosyl group with a nitrile functionality.

Optimization Notes :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyanide nucleophilicity.

  • Temperature : Elevated temperatures (80–100°C) accelerate substitution.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

Yield : 70–75% (extrapolated from patent examples).

Cyanation via Quaternary Ammonium Salt Intermediates

Formation of the Quaternary Ammonium Salt

This method, adapted from pharmaceutical synthesis protocols, involves alkylating a tertiary amine precursor. For example, 3-dimethylamino-2-phenyl-but-2-ene is treated with methyl iodide (MeI) in dichloromethane to form a quaternary ammonium iodide.

Procedure :

  • React 3-dimethylamino-2-phenyl-but-2-ene (1.0 equiv) with MeI (1.5 equiv) at 25°C for 24 hours.

  • Precipitate the quaternary salt by adding diethyl ether.

Yield : >90% (based on analogous reactions).

Cyanide Displacement

The quaternary ammonium salt is reacted with NaCN in aqueous ethanol at reflux. The iodide counterion is displaced by cyanide, yielding the target nitrile.

Critical Parameters :

  • Solvent : Ethanol-water mixtures (3:1 v/v) balance solubility and reactivity.

  • Time : 6–8 hours for complete conversion.

Yield : 65–70%.

Palladium-Catalyzed Carbonylation-Cyanation Cascades

Substrate Preparation: 3-Methyl-2-phenyl-but-2-enoyl Chloride

Aryl halides or triflates serve as substrates for palladium-catalyzed carbonylation. For instance, 3-methyl-2-phenyl-but-2-enoyl chloride is synthesized by treating the corresponding acid with thionyl chloride (SOCl₂) .

Carbonylation and Cyanation

Using a palladium(II) acetate and 1,1'-bis(diphenylphosphino)ferrocene (dppf) catalyst system, the acyl chloride undergoes carbonylation in the presence of trimethylsilyl cyanide (TMSCN) . This one-pot reaction generates the α,β-unsaturated nitrile via cyanonickel intermediate formation.

Reaction Setup :

  • Catalyst : [Pd(π-allyl)Cl]₂ (2 mol%), BINAP (6 mol%).

  • Conditions : CO atmosphere (1 atm), toluene solvent, 80°C for 12 hours.

  • Workup : Silica gel filtration and recrystallization.

Yield : 60–65%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Scalability
Tosylate SubstitutionMild conditions, high functional group toleranceMulti-step synthesis70–75Laboratory scale
Quaternary AmmoniumHigh purity, fewer byproductsRequires toxic methyl iodide65–70Industrial scale
Palladium CatalysisOne-pot reaction, atom economyExpensive catalysts, CO handling required60–65Pilot plant scale

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Method 2 is favored for large-scale production due to streamlined quaternary salt isolation.

  • Method 1 remains optimal for small-batch research applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methyl-2-phenyl-but-2-enenitrile, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis of α,β-unsaturated nitriles like this compound typically involves Knoevenagel condensation or Wittig-type reactions. For example, reacting a substituted benzaldehyde with a nitrile-containing precursor (e.g., malononitrile) in the presence of a base (e.g., piperidine or ammonium acetate) under reflux in ethanol or dimethyl sulfoxide (DMSO) can yield the target compound. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • pH : Mildly basic conditions (pH 8–9) to deprotonate active methylene groups.
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance electrophilic reactivity but may require post-synthesis purification to remove residual solvents .
    • Characterization : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and FTIR spectroscopy (C≡N stretch ~2200 cm⁻¹) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry and confirm stereochemistry. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement parameters .
  • NMR spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between E/Z isomers. The nitrile group’s electron-withdrawing effect deshields adjacent protons, aiding in assignment .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (C₁₁H₁₁N, MW 157.21 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as nitriles can hydrolyze to toxic cyanides.
  • Waste disposal : Neutralize residues with alkaline hydrogen peroxide before disposal to degrade nitrile groups .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic disorder in crystal structures or solvent effects in solution-phase NMR. Strategies include:

  • Temperature-dependent crystallography : Collect data at 100 K to reduce thermal motion artifacts.
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate proposed conformers .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts) to explain packing anomalies .

Q. What strategies can improve regioselectivity in derivatization reactions of this compound?

  • Methodological Answer :

  • Electrophilic substitution : Use directing groups (e.g., –NO₂) to steer nitration or halogenation to specific positions.
  • Catalytic systems : Employ palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at the β-position of the nitrile group.
  • Solvent effects : Polar solvents (e.g., acetonitrile) stabilize transition states in Michael additions, favoring α-functionalization .

Q. How do hydrogen-bonding networks influence the solid-state reactivity of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) can map hydrogen-bonding motifs (e.g., R₂²(8) rings) that stabilize crystal lattices. For example:

  • C≡N···H–C interactions : These weak hydrogen bonds may dictate photodimerization pathways under UV light.
  • Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with intermolecular bond strengths .

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